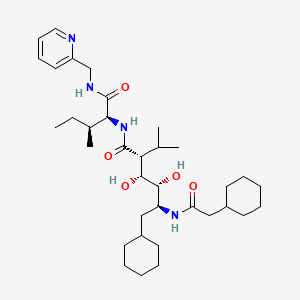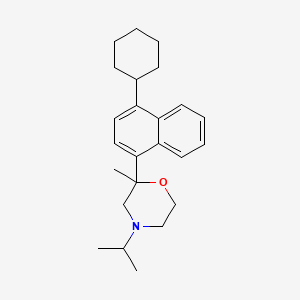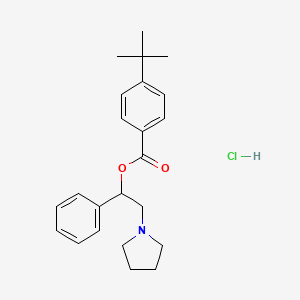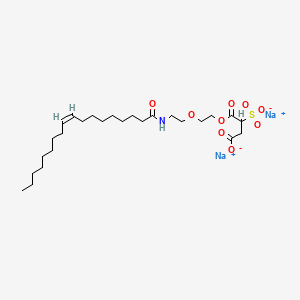
Disodium oleamido diethylene glycol 2-sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium oleamido diethylene glycol 2-sulfosuccinate is a chemical compound with the molecular formula C26H45NNa2O9S. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, foaming, and wetting agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium oleamido diethylene glycol 2-sulfosuccinate typically involves the reaction of oleic acid with diethylene glycol and sulfamic acid. The process begins with the amidation of oleic acid with diethylene glycol to form oleamido diethylene glycol. This intermediate is then reacted with sulfamic acid under controlled conditions to introduce the sulfosuccinate group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through filtration and crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium oleamido diethylene glycol 2-sulfosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosuccinate group to other functional groups.
Substitution: The compound can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Disodium oleamido diethylene glycol 2-sulfosuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in biological assays and experiments that require emulsification and stabilization of biological samples.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Wirkmechanismus
The mechanism of action of disodium oleamido diethylene glycol 2-sulfosuccinate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and stabilize emulsions. This property is particularly useful in formulations that require the mixing of oil and water phases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium laureth sulfosuccinate: Another surfactant with similar properties but derived from lauryl alcohol.
Disodium cocoamphodiacetate: A surfactant derived from coconut oil with similar emulsifying properties.
Disodium oleamido MEA-sulfosuccinate: A related compound with a similar structure but different functional groups.
Uniqueness
Disodium oleamido diethylene glycol 2-sulfosuccinate is unique due to its specific combination of oleic acid and diethylene glycol, which imparts distinct surfactant properties. Its ability to form stable emulsions and reduce surface tension makes it particularly valuable in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
67030-80-2 |
|---|---|
Molekularformel |
C26H45NNa2O9S |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
disodium;4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-18-19-35-20-21-36-26(31)23(22-25(29)30)37(32,33)34;;/h9-10,23H,2-8,11-22H2,1H3,(H,27,28)(H,29,30)(H,32,33,34);;/q;2*+1/p-2/b10-9-;; |
InChI-Schlüssel |
PCDVINMRZHPVSF-XXAVUKJNSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
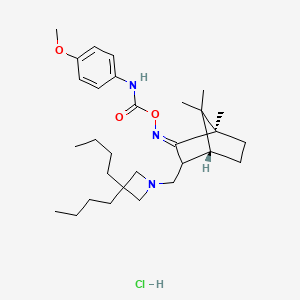
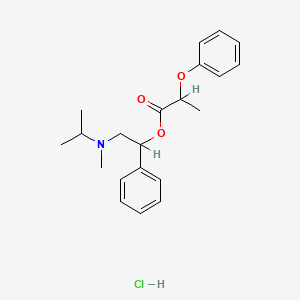
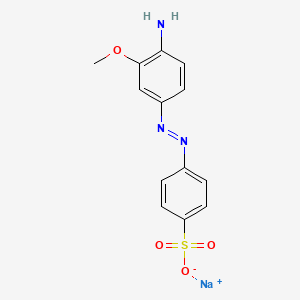
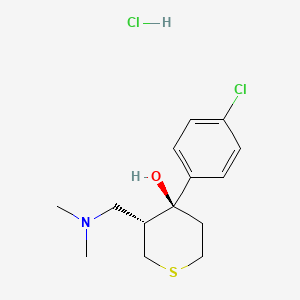
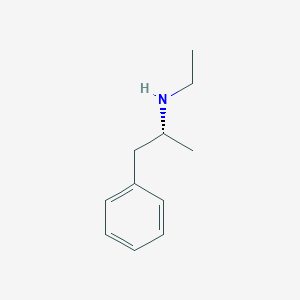
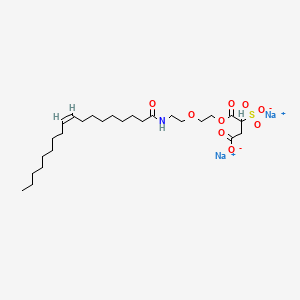
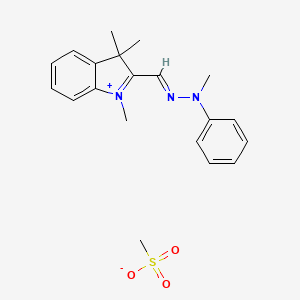

![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
